![molecular formula C11H10N2O3S B1418169 {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 890647-62-8](/img/structure/B1418169.png)
{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid
Übersicht
Beschreibung
“{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 890647-62-8 . Its molecular weight is 250.28 . The IUPAC name for this compound is 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid . It is stored at a temperature between 28 C .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2- ( (3- (3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3- (3-methoxyphenyl)quinazolin-4 (3 H )-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3- (3-methoxyphenyl)quinazolin-4 (3 H )-one was performed in a microwave-induced reaction .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 250.28 . It is stored at a temperature between 28 C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives:
- This compound is used as a base in the synthesis of novel quinazoline derivatives. For example, a study synthesized novel 2-(4-oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-ones, utilizing green and eco-friendly solvents (Reddy, Naidu & Dubey, 2012).
- Another research developed new quinoline derivatives based on (4-hydroxy-2-methylquinolin-3-yl)acetic acid, showcasing the compound's versatility in creating diverse chemical structures (Avetisyan, Aleksanyan & Pivazyan, 2004).
Antimicrobial and Antifungal Applications:
- Several studies have focused on the antimicrobial and antifungal properties of derivatives of this compound. For instance, novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety exhibited potent antimicrobial activity (Ghosh, Verma, Mukerjee & Mandal, 2015).
- Another study synthesized new thioxoquinazolinone derivatives, which were evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against several bacteria and fungi (Rajasekaran, Rajamanickam & Darlinquine, 2013).
Pharmacological Activities:
- Research into the pharmacological activities of derivatives of 4-oxo-3,4-dihydroquinazoline has revealed a range of potential applications. For example, a study found that N-(1,1-diphenyl-1-hydroxyet-2-yl)-N’-diphenylhydroxyacetylanthranilamide, a derivative, showed significant antidepressant properties (Ovsjanykova et al., 2016).
Cytotoxic Activity:
- Certain derivatives of this compound have been evaluated for cytotoxic activity against cancer cell lines. For instance, some N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds showed cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Wirkmechanismus
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various cellular targets, leading to their diverse biological effects.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, resulting in the compound’s biological effects.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv activities . These activities suggest that the compound can have significant molecular and cellular effects.
Action Environment
For instance, the synthesis of related quinazolinone derivatives has been reported to be influenced by the choice of solvent, with water being used as an environmentally friendly solvent .
Biochemische Analyse
Biochemical Properties
{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to certain receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By influencing gene expression, the compound can alter the production of key proteins involved in cell cycle regulation and metabolic processes. Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It can also activate certain receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism. These effects are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. The compound also binds to plasma proteins, which facilitate its distribution throughout the body. Its localization and accumulation in specific tissues are influenced by these transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also localize to the nucleus, affecting gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGAEKYARPXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


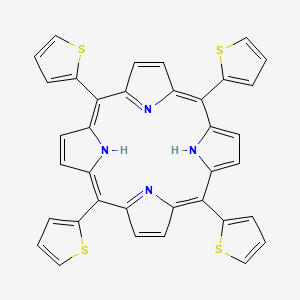


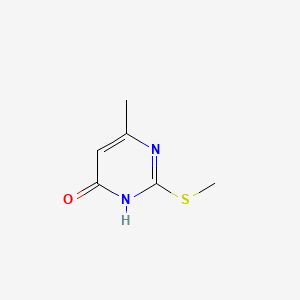
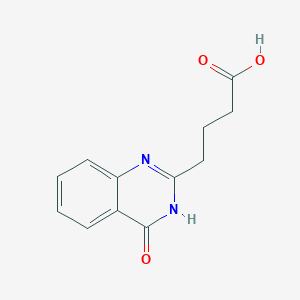

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
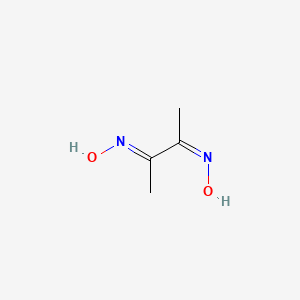
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)
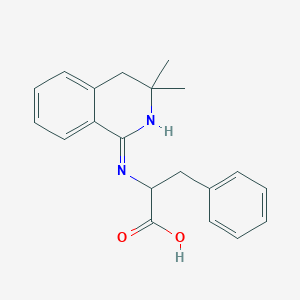
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
